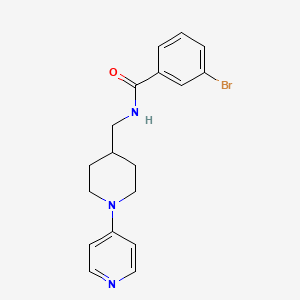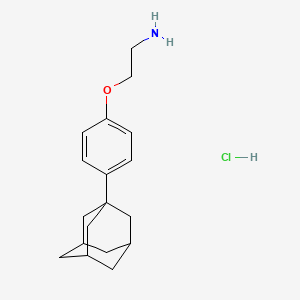![molecular formula C16H14FNO5S B2661902 Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-40-5](/img/structure/B2661902.png)
Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate” is a chemical compound with the molecular formula C16H14FNO4S .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[1,2-c][1,3]thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The molecule also contains a fluorophenyl group and two carboxylate groups .Physical and Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the literature I found.Applications De Recherche Scientifique
Synthesis and Biological Activities
Antibacterial and Antifungal Activities : A study described the 'one-pot' synthesis of pyridino-1,2,3-thiadiazoles using a heterogeneous catalyst. Among the synthesized compounds, those with electron-withdrawing groups demonstrated modest antibacterial and antifungal activities in vitro against tested organisms, indicating the potential for developing novel antimicrobial agents (Gopalakrishnan, Thanusu, & Kanagarajan, 2008).
Cytotoxic Evaluation Against Cancer : Research on dimethyl [1,1′-biphenyl]-2,2′-dicarboxylate derivatives bearing 1,3,4-thiadiazole moieties showed notable anticancer activities against various human tumor cell lines. The study highlighted the importance of structure-activity relationships in designing effective anticancer agents (Kong et al., 2008).
Antileukemic Activity : A study reported the synthesis and evaluation of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and their derivatives. These compounds exhibited significant antileukemic activity, comparable to standard drugs like mitomycin (Ladurée et al., 1989).
Neuroprotective and Anticancer Activities : Another research focused on 2-amino-1,3,4-thiadiazole based compounds, highlighting their anticancer efficacy against various cancers and neuroprotective activity in neuronal cultures. The compound's ability to inhibit tumor cell proliferation and its protective effect against neurotoxic agents point to its potential as a therapeutic agent (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Chemical Synthesis and Structural Characterization
Synthesis and Luminescent Properties : The synthesis and spectral-luminescent studies of novel fluorescent dyes based on pyrrolo[1,2-a]thieno[2,3-d]pyrimidinium and related compounds have been investigated for their potential application in biomolecules detection. These studies reveal the compounds' RNA-binding preferences and their potential as RNA-specific fluorescent probes (Balanda et al., 2007).
Crystal Structure and Drug-Likeness : Research on thiazole derivatives emphasized their structural elucidation, drug-likeness, and potential inhibitory activity against SARS-CoV-2 Mpro. This highlights the importance of structural analysis and molecular docking simulations in understanding the interaction of such compounds with biological targets (Nagarajappa et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLAMLQVXMJSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2661819.png)

![6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2661823.png)
![3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2661825.png)
![(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2661826.png)

![1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2661828.png)
![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B2661829.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B2661832.png)

![2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2661834.png)
![3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B2661836.png)

